molecular formula C8H15FO2 B1198895 8-Fluorooctanoic acid CAS No. 353-25-3

8-Fluorooctanoic acid

Cat. No.: B1198895
CAS No.: 353-25-3
M. Wt: 162.2 g/mol
InChI Key: SAEPUDOYZJDXEX-UHFFFAOYSA-N
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Description

8-Fluorooctanoic acid is a fluorinated carboxylic acid with the molecular formula C8H15FO2 It is a derivative of octanoic acid, where one hydrogen atom on the eighth carbon is replaced by a fluorine atom

Scientific Research Applications

8-Fluorooctanoic acid has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: 8-Fluorooctanoic acid can be synthesized through several methods. One common approach involves the fluorination of octanoic acid derivatives. For instance, the reaction of octanoic acid with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) can yield this compound. Another method involves the use of lithium hydroxide monohydrate in methanol and water under an inert atmosphere .

Industrial Production Methods: Industrial production of this compound typically involves large-scale fluorination processes. These processes are designed to ensure high yield and purity of the final product. The reaction conditions are carefully controlled to optimize the fluorination efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 8-Fluorooctanoic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form perfluorinated carboxylic acids.

    Reduction: Reduction reactions can convert it into fluorinated alcohols.

    Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields perfluorinated carboxylic acids, while reduction can produce fluorinated alcohols.

Mechanism of Action

The mechanism of action of 8-fluorooctanoic acid involves its interaction with various molecular targets. The fluorine atom’s presence enhances the compound’s stability and reactivity. It can bind to proteins and enzymes, altering their function. The pathways involved include interactions with fatty acid-binding proteins and nuclear receptors such as peroxisome proliferator-activated receptor alpha (PPARα) .

Comparison with Similar Compounds

    Perfluorooctanoic acid (PFOA): A perfluorinated carboxylic acid with similar applications but higher environmental persistence and toxicity.

    Perfluorooctanesulfonic acid (PFOS): Another perfluorinated compound with widespread industrial use and environmental concerns.

    Trifluoroacetic acid (TFA): A shorter-chain fluorinated acid used in various chemical processes

Uniqueness: 8-Fluorooctanoic acid is unique due to its specific fluorination pattern, which imparts distinct chemical properties. Unlike fully fluorinated compounds like PFOA and PFOS, this compound has a single fluorine atom, making it less persistent in the environment and potentially less toxic.

Properties

IUPAC Name

8-fluorooctanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15FO2/c9-7-5-3-1-2-4-6-8(10)11/h1-7H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAEPUDOYZJDXEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCC(=O)O)CCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70188804
Record name 8-Fluorooctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70188804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

353-25-3
Record name 8-Fluorooctanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000353253
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Fluorooctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70188804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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